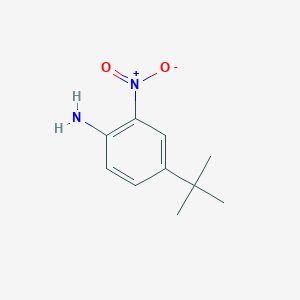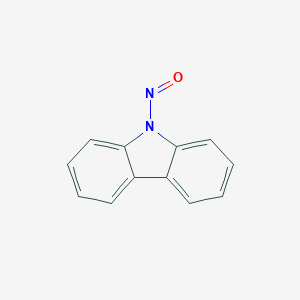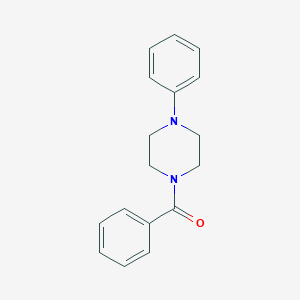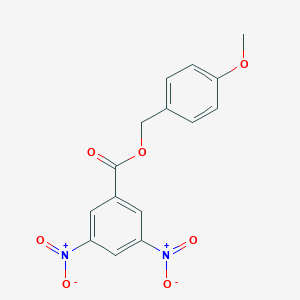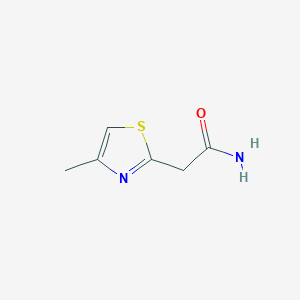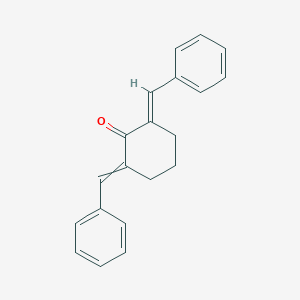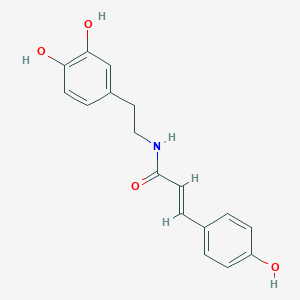![molecular formula C15H18N2OS2 B188977 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- CAS No. 3698-10-0](/img/structure/B188977.png)
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- are diverse and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, improve insulin sensitivity, and inhibit bacterial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is its broad range of pharmacological activities, which makes it a versatile compound for various applications. However, its complex synthesis method and limited solubility in aqueous solutions can pose challenges for lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, inflammation, and Alzheimer's disease. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize the pharmacological properties of the compound.
Méthodes De Synthèse
The synthesis of 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- is a multi-step process that involves the reaction of various chemicals. The first step involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with chloroacetic acid to form the 4-thiazolidinone ring. Finally, the propyl group is added to the nitrogen atom to obtain the desired product.
Applications De Recherche Scientifique
4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, anti-diabetic, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
3698-10-0 |
|---|---|
Formule moléculaire |
C15H18N2OS2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
GPYZUAGEWSHVQW-RAXLEYEMSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Autres numéros CAS |
3698-10-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
